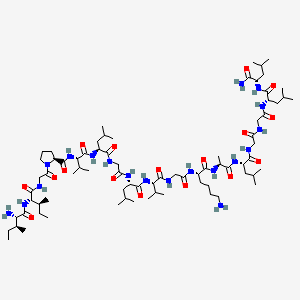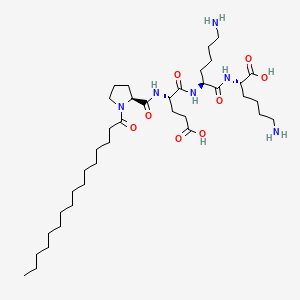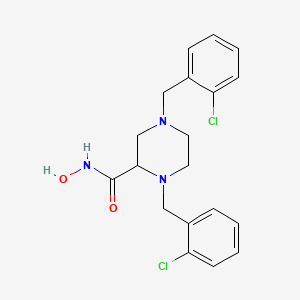
BChE-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BChE-IN-26 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase plays a critical role in maintaining normal cholinergic function by hydrolyzing acetylcholine. Inhibition of butyrylcholinesterase has been regarded as a viable therapeutic approach in treating neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The preparation of butyrylcholinesterase inhibitors like BChE-IN-26 involves synthetic routes that include the use of various reagents and catalysts. One method involves the co-immobilization of the enzyme with 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel, which retains enzyme activity for at least 300 days . Another method involves the use of cuprous oxide nanoparticles to modulate the photothermal effect, which can catalyze the decomposition of butyrylcholine .
Chemical Reactions Analysis
BChE-IN-26 undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include dibucaine and fluoride, which are used in butyrylcholinesterase phenotyping . The major products formed from these reactions are typically the hydrolyzed esters of choline .
Scientific Research Applications
BChE-IN-26 has a wide range of scientific research applications. It is used in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit butyrylcholinesterase . It is also used in the development of fluorescent probes for imaging butyrylcholinesterase activity in live cells and in vivo . Additionally, this compound is used in the study of liver and neurodegenerative diseases as an essential human biomarker .
Mechanism of Action
The mechanism of action of BChE-IN-26 involves the inhibition of butyrylcholinesterase, a serine hydrolase that catalyzes the hydrolysis of esters of choline . By inhibiting butyrylcholinesterase, this compound helps maintain normal cholinergic function and prevents the breakdown of acetylcholine, which is crucial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
BChE-IN-26 is unique in its ability to selectively inhibit butyrylcholinesterase without affecting acetylcholinesterase . Similar compounds include bambuterol, rivastigmine, and pancuronium bromide, which also inhibit butyrylcholinesterase but may have different selectivity and potency . This compound stands out due to its high selectivity and potential therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C19H21Cl2N3O2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1,4-bis[(2-chlorophenyl)methyl]-N-hydroxypiperazine-2-carboxamide |
InChI |
InChI=1S/C19H21Cl2N3O2/c20-16-7-3-1-5-14(16)11-23-9-10-24(18(13-23)19(25)22-26)12-15-6-2-4-8-17(15)21/h1-8,18,26H,9-13H2,(H,22,25) |
InChI Key |
WAWGIXDCGZHQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2Cl)C(=O)NO)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




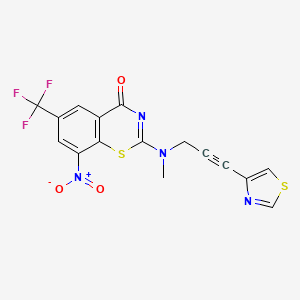
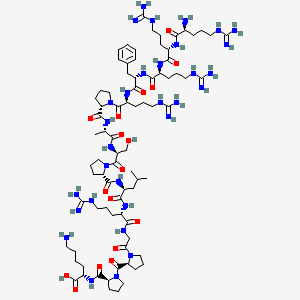
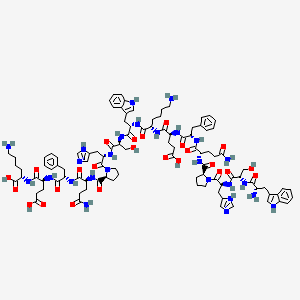
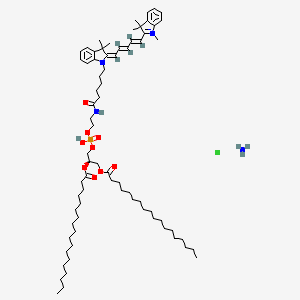
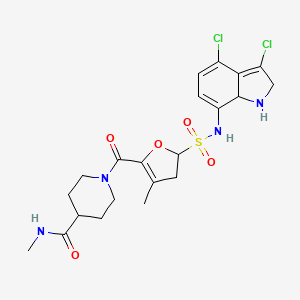
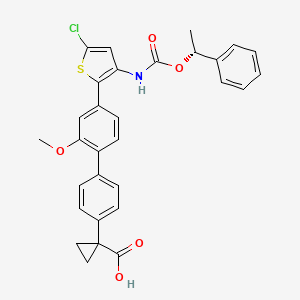

![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)

